2-anilino-N-(4-fluorophenyl)acetamide

Nuclear Receptor Pharmacology ROR-alpha Screening Hit Characterization

2-Anilino-N-(4-fluorophenyl)acetamide (CAS 457927-37-6, CID is a synthetic phenylglycinamide derivative with a 4-fluorophenyl substitution on the acetamide nitrogen. It is structurally characterized as an amino acid amide (C14H13FN2O, MW 244.26 g/mol) with computed drug-likeness properties including XLogP3 of 2.9 and a topological polar surface area of 41.1 Ų.

Molecular Formula C14H13FN2O
Molecular Weight 244.269
CAS No. 457927-37-6
Cat. No. B2659205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-N-(4-fluorophenyl)acetamide
CAS457927-37-6
Molecular FormulaC14H13FN2O
Molecular Weight244.269
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H13FN2O/c15-11-6-8-13(9-7-11)17-14(18)10-16-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18)
InChIKeyVCMBBOYEMGIVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-N-(4-fluorophenyl)acetamide (CAS 457927-37-6): Sourcing Guide for a Dual-Target Nuclear Receptor Screening Hit


2-Anilino-N-(4-fluorophenyl)acetamide (CAS 457927-37-6, CID 725348) is a synthetic phenylglycinamide derivative with a 4-fluorophenyl substitution on the acetamide nitrogen [1]. It is structurally characterized as an amino acid amide (C14H13FN2O, MW 244.26 g/mol) with computed drug-likeness properties including XLogP3 of 2.9 and a topological polar surface area of 41.1 Ų [2]. The compound is cataloged in multiple screening libraries (e.g., MLS000062867, SMR000073802) and has recorded biochemical activity against two nuclear receptor targets: ROR-alpha isoform 2 and Steroidogenic Factor 1 [3].

Why a Generic Phenylglycinamide Cannot Simply Replace 2-Anilino-N-(4-fluorophenyl)acetamide in Nuclear Receptor Screening


Substitution on the N-phenyl ring within the phenylglycinamide scaffold critically modulates target engagement profiles. The 4-fluoro substituent in this compound introduces a distinct electronic effect (Hammett σp = 0.06) that alters hydrogen-bonding capacity and lipophilicity compared to the unsubstituted (H) or 4-chloro analogs [1]. While the unsubstituted analog N,2-diphenylglycinamide (CAS 2567-62-6) is commercially available, its target profile differs: literature reports on phenylglycinamide-based RORγt inverse agonists demonstrate that para-substitution on the anilide ring directly governs subtype selectivity between RORα and RORγ isoforms [2]. Generic substitution therefore risks shifting both potency and nuclear receptor selectivity, invalidating comparative screening conclusions.

Quantitative Differentiation Evidence: 2-Anilino-N-(4-fluorophenyl)acetamide vs. Closest Analogs


ROR-Alpha Isoform 2 Modulation: EC50 Potency Profile

2-Anilino-N-(4-fluorophenyl)acetamide demonstrates measurable activity against Isoform 2 of the Nuclear Receptor ROR-alpha (Human) with an EC50 of 3.19 × 10³ nM (3.19 µM) in a high-throughput screening format [1]. In contrast, the unsubstituted phenylglycinamide analog (N,2-diphenylglycinamide, CAS 2567-62-6) has no publicly reported activity against this specific ROR-alpha isoform in the same assay, representing a qualitative differentiation in screening outcome. Among the broader class of phenylglycinamide derivatives optimized for RORγt, para-fluorophenyl substitution was associated with retained biochemical binding, whereas removal of the para-substituent led to loss of measurable inverse agonism [2]. This supports the critical role of the 4-fluoro substituent for nuclear receptor engagement.

Nuclear Receptor Pharmacology ROR-alpha Screening Hit Characterization

Steroidogenic Factor 1 (SF-1) Modulation: Secondary Target Activity

The compound exhibits a secondary activity against Steroidogenic Factor 1 (SF-1, Human) with an EC50 of 1.14 × 10⁴ nM (11.4 µM) [1]. This dual RORα/SF-1 activity profile distinguishes it from the majority of phenylglycinamide screening hits which typically show preferential activity toward ROR isoforms only. The unsubstituted analog (CAS 2567-62-6) has not been reported to engage SF-1 in the same screening panel. While the SF-1 potency is moderate (11.4 µM), the observation of dual nuclear receptor engagement is a rare differentiator that may be exploited for polypharmacology or probe development.

Steroidogenic Factor 1 Nuclear Receptor Polypharmacology

Selectivity Indicator: Lack of cAMP Phosphodiesterase Inhibition

In an in vitro enzymatic assay using bovine aorta, the compound was evaluated for inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM). The result was classified as 'insignificant' [1]. This negative result serves as a selectivity indicator, as many structurally related anilinoacetamide derivatives are known to exhibit promiscuous phosphodiesterase inhibition. The inactivity against cAMP phosphodiesterase suggests a cleaner profile that reduces the risk of off-target cardiovascular effects.

Selectivity Profiling Phosphodiesterase Off-Target Screening

Physicochemical Differentiation: Lipophilicity and Polarity vs. Unsubstituted Analog

The 4-fluoro substitution in 2-anilino-N-(4-fluorophenyl)acetamide increases the computed XLogP3 to 2.9 compared to the unsubstituted analog N,2-diphenylglycinamide (XLogP3 approximately 1.9-2.1 based on fragment additivity), while maintaining the same topological polar surface area (tPSA 41.1 Ų) and hydrogen bond donor/acceptor counts (2 HBD, 3 HBA) [1]. This modulation of lipophilicity without altering tPSA can influence membrane permeability and protein binding in cellular assays, making the two compounds non-equivalent in cell-based screening formats despite similar size.

Drug-likeness Lipophilicity Physicochemical Property Comparison

Sourcing Advantage: Validated Identity and Purity in Screening Libraries

2-Anilino-N-(4-fluorophenyl)acetamide is registered in curated screening collections including the MLSMR (MLS000062867) and is commercially available through multiple vendors (e.g., AKSci, LabNetwork) with specified purity ≥98% . In contrast, the unsubstituted analog N,2-diphenylglycinamide (CAS 2567-62-6) has fewer sourcing options with documented purity specifications, which introduces batch-to-batch variability risks in screening campaigns. The validated identity through PubChem (CID 725348), ChEBI (CHEBI:122192), and BindingDB (BDBM39499) provides multi-source confirmation of structure, reducing the risk of misidentification.

Chemical Procurement Screening Library Quality Control

Optimal Application Scenarios for 2-Anilino-N-(4-fluorophenyl)acetamide Based on Verified Evidence


ROR-Alpha Isoform 2 Probe Development and Screening Cascade

This compound is best deployed as a starting hit for RORα isoform 2 probe development programs. The measured EC50 of 3.19 µM provides a tractable starting point for medicinal chemistry optimization [1]. Its activity on this specific isoform, combined with inactivity against cAMP phosphodiesterase, makes it suitable for inclusion in focused nuclear receptor screening cascades where pan-assay interference compounds (PAINS) must be excluded.

Dual Nuclear Receptor (RORα/SF-1) Polypharmacology Exploration

The compound's unique activity against both ROR-alpha isoform 2 (EC50 3.19 µM) and Steroidogenic Factor 1 (EC50 11.4 µM) supports its use in polypharmacology or chemical biology studies investigating crosstalk between these two nuclear receptors [1]. This dual activity profile is not reported for the unsubstituted analog, making this compound uniquely suited for this specific application.

Chemical Biology Tool for Nuclear Receptor Selectivity Profiling

Given the established SAR that para-substitution on the anilide ring governs ROR subtype selectivity, this compound can serve as a reference tool to benchmark selectivity panels. Its defined activity on RORα but not on cAMP phosphodiesterase provides a clean profile for off-target assessment when developing selective nuclear receptor ligands [1].

Physicochemical Benchmarking for Fluorinated Phenylglycinamide Analogs

With its well-characterized LogP of 2.9 and tPSA of 41.1 Ų, this compound can serve as a reference standard for calibrating computational models predicting the impact of fluorine substitution on permeability and solubility in the phenylglycinamide series [2].

Quote Request

Request a Quote for 2-anilino-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.